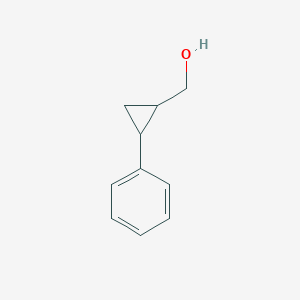

(2-Phenylcyclopropyl)methanol

Description

Significance of Cyclopropane (B1198618) Derivatives in Organic Synthesis and Medicinal Chemistry

The cyclopropane motif is a highly important structural unit in the field of drug discovery and is frequently found in small-molecule drugs. nih.gov Cyclopropane and its derivatives are prevalent in a vast number of natural products, insecticides, and pharmaceutical drug candidates. researchgate.net The unique chemical reactivity of cyclopropanes, stemming from their significant ring strain, provides considerable utility in organic synthesis. researchgate.net This inherent strain allows for regio- and stereo-controlled ring-opening reactions, making them versatile intermediates for building more complex molecules. researchgate.net

In medicinal chemistry, the incorporation of a cyclopropane ring into a drug candidate can offer several advantages. These include:

Enhanced Metabolic Stability : The compact and strained ring can block sites of metabolism, improving the drug's half-life. bohrium.comnih.gov

Improved Potency and Selectivity : The rigid three-dimensional structure of the cyclopropane ring can lock a molecule into a specific conformation, leading to more favorable and selective binding to biological targets. bohrium.comacs.org

Novel Physicochemical Properties : Cyclopropanes can modulate properties like lipophilicity (LogP), aqueous solubility, and membrane permeability. nih.govbohrium.com

Bioisosterism : The cyclopropane ring can act as a stable bioisostere for other chemical groups, such as carbon-carbon double bonds, which can improve pharmacological properties. nih.gov

Overview of (2-Phenylcyclopropyl)methanol as a Chiral Building Block

This compound is a chiral molecule utilized in organic synthesis as a "building block." chemshuttle.com Chiral building blocks are valuable intermediates used in the synthesis of natural products and pharmaceuticals. The demand for such compounds has increased as they are crucial for lead optimization in drug discovery, primarily because most biological targets are chiral and require a strict stereochemical match for effective interaction.

This compound serves as an intermediate for synthesizing various phenylcyclopropyl-containing pharmaceuticals. chemshuttle.com Its utility is demonstrated in its application for the preparation of certain kinase inhibitors. chemshuttle.com The molecule's structure is bifunctional; it contains a reactive hydroxymethyl group (-CH₂OH) that provides a valuable site for further chemical modifications and functionalization in drug discovery projects. chemshuttle.com The synthesis of specific stereoisomers, such as (2S,3S)-(+)-(3-phenylcyclopropyl)methanol, has been detailed in the literature, underscoring its importance as a source of chirality for creating enantiomerically pure target molecules. orgsyn.org

The properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol nih.gov |

| Appearance | Colorless liquid chemshuttle.com |

| CAS Number | 61826-40-2 chemshuttle.comchemicalbook.com |

| Solubility | Moderately soluble in organic solvents like ethyl acetate and dichloromethane chemshuttle.com |

This table contains interactive data. You can sort and filter the information as needed.

Scope and Objectives of the Research Outline

The primary scope of research involving this compound is centered on its application as a synthetic precursor. The main objective is to leverage its distinct structural features—the chiral cyclopropane ring and the functional handle of the methanol (B129727) group—to construct more complex and biologically active molecules.

Key research objectives include:

Development of Synthetic Methodologies : Exploring and optimizing synthetic routes to access enantiomerically pure forms of this compound and its derivatives. orgsyn.org

Synthesis of Novel Bioactive Compounds : Utilizing this compound as a starting material or key intermediate in the total synthesis of natural products and novel pharmaceutical agents, such as kinase inhibitors. nih.govchemshuttle.com

Elaboration of the Molecular Scaffold : Investigating chemical transformations of the hydroxymethyl group to introduce new functionalities and build molecular diversity. chemshuttle.com

Structure-Activity Relationship (SAR) Studies : Incorporating the 2-phenylcyclopropyl moiety into known drug scaffolds to study how this specific structural change affects biological activity, potency, and pharmacokinetic properties.

Ultimately, research on this compound aims to expand the toolbox of medicinal chemists, providing a versatile and valuable chiral building block for the efficient creation of new therapeutic agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZOORGGKZLLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312101, DTXSID80875990 | |

| Record name | (2-phenylcyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TR-2-PHENYLCYCLOPROPYLCARBINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61826-40-2, 936-98-1 | |

| Record name | 61826-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-phenylcyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TR-2-PHENYLCYCLOPROPYLCARBINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylcyclopropyl Methanol and Its Stereoisomers

General Approaches to Cyclopropane (B1198618) Synthesis

The formation of the cyclopropane ring is a cornerstone of organic synthesis, with several reliable methods available to chemists. These strategies are fundamental to producing the core structure of (2-Phenylcyclopropyl)methanol.

Simmons-Smith Cyclopropanation and its Variations

The Simmons-Smith reaction is a widely utilized method for converting alkenes into cyclopropanes. organicreactions.org It typically involves an organozinc carbenoid, classically prepared from diiodomethane (B129776) and a zinc-copper couple. organicreactions.org The reaction is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product. nih.gov For the synthesis of this compound, the starting material is cinnamyl alcohol.

A key feature of the Simmons-Smith reaction is its sensitivity to directing groups, such as the hydroxyl group in allylic alcohols. organic-chemistry.org The zinc reagent coordinates to the oxygen atom, delivering the methylene (B1212753) group to the same face of the double bond, a process known as syn-direction. This directed delivery is crucial for establishing the diastereoselectivity of the reaction. organic-chemistry.org

Variations of the classic conditions have been developed to improve reactivity and handling. A common modification involves using diethylzinc (B1219324) and diiodomethane, which avoids the need to prepare the zinc-copper couple. This variation is often used in the asymmetric synthesis of cyclopropyl (B3062369) alcohols. pbworks.com The electrophilic nature of the zinc carbenoid means that electron-rich alkenes generally react faster. organicreactions.org

Catalytic Asymmetric Cyclopropanation Strategies

Beyond the Simmons-Smith reaction, other methods for cyclopropanation have been developed, many of which offer catalytic and asymmetric pathways. Transition-metal-catalyzed reactions involving the decomposition of diazo compounds are among the most powerful strategies for constructing chiral cyclopropanes. researchgate.net Catalysts based on copper, rhodium, and palladium are commonly employed. For instance, the asymmetric cyclopropanation of styrene (B11656) with ethyl diazoacetate can be a step towards the synthesis of a precursor to this compound. tandfonline.com

In these reactions, a metal-carbene intermediate is formed, which then transfers the carbene to the alkene. The stereochemical outcome is controlled by the chiral ligands attached to the metal center. Copper(I) complexes with chiral bisoxazoline ligands, for example, have been studied for their effectiveness in asymmetric cyclopropanation. tandfonline.com While highly effective, these methods can be challenged by the need to handle potentially explosive diazo compounds and the cost of the metal catalysts.

Enantioselective Synthesis of this compound

Achieving high enantiomeric purity is critical for many applications of chiral molecules. The synthesis of specific stereoisomers of this compound is predominantly accomplished through asymmetric versions of the Simmons-Smith reaction.

Chiral Auxiliaries and Ligand-Controlled Methods

The most successful enantioselective syntheses of this compound from cinnamyl alcohol employ a stoichiometric or catalytic amount of a chiral, non-racemic ligand. pbworks.com This ligand modifies the zinc carbenoid reagent, creating a chiral environment that differentiates between the two faces of the alkene. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a reaction. wikipedia.org In this context, the chiral ligand acts as an external chiral auxiliary for the reaction.

An important advance in this area was the development of chiral dioxaborolane ligands. marquette.eduscholaris.ca These ligands, derived from tartaric acid, pre-complex with the allylic alcohol and the zinc reagent, forming a well-defined transition state that leads to high enantioselectivity. marquette.edu Another approach involves the use of chiral disulfonamides, which were among the first ligands to demonstrate high enantioselectivity in the Simmons-Smith reaction of cinnamyl alcohol. pbworks.com More recently, chiral aziridine-phosphines have been tested as catalysts, showing moderate to good efficiency and stereocontrol. researchgate.net

The table below summarizes the results from the asymmetric Simmons-Smith cyclopropanation of trans-cinnamyl alcohol using different types of chiral ligands.

| Ligand Type | Example Ligand | Conditions | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Reference |

| Aziridine-phosphine | Ligand 5 | CH₂Cl₂, rt, 24h | 91 | >10:1 | 82 | researchgate.net |

| Aziridine-phosphine | Ligand 1 | CH₂Cl₂, rt, 24h | 63 | 5:1 | 53 | researchgate.net |

| Disulfonamide | Catalyst 323 | CH₂I₂, 0 °C | 87 | - | 84 | nih.gov |

| Dioxaborolane | (R,R)-8 | Et₂O, 0 °C to rt | High | - | High | marquette.edu |

Diastereoselective Synthesis Pathways

Diastereoselectivity in the synthesis of this compound refers to the preferential formation of the trans or cis isomer. As mentioned, the Simmons-Smith cyclopropanation of cinnamyl alcohol is inherently diastereoselective due to the directing effect of the proximal hydroxyl group. organic-chemistry.org This coordination directs the methylene transfer to the syn face relative to the hydroxyl group, which results in the formation of the trans-(2-Phenylcyclopropyl)methanol as the major product.

The transition state involves a "butterfly-like" conformation where the zinc atom of the carbenoid is coordinated to both the double bond and the hydroxyl oxygen. This organized arrangement effectively blocks one face of the alkene, leading to high diastereoselectivity. Ratios greater than 10:1 (trans:cis) are commonly reported. researchgate.net

Optimization of Reaction Conditions for Enantiomeric Excess

The success of an asymmetric synthesis is often dependent on fine-tuning the reaction conditions to maximize the enantiomeric excess (ee). Several factors significantly influence the stereochemical outcome of the ligand-controlled Simmons-Smith reaction.

Solvent: The choice of solvent is critical, as it can affect the aggregation state and Lewis acidity of the organozinc reagent. nih.gov The rate of the Simmons-Smith reaction tends to decrease as the basicity of the solvent increases. Dichloromethane and diethylether are common solvents for these reactions. marquette.eduresearchgate.net

Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer. Reactions are typically run at 0 °C or below. nih.gov

Ligand Structure: The structure of the chiral ligand is the most important factor. Small changes to the ligand's backbone or steric bulk can have a profound impact on the ee. For example, studies with aziridine-phosphine ligands showed that those without a methylene linker between the phenyl ring and the aziridine (B145994) nitrogen exhibited much better catalytic activity and enantioselectivity. researchgate.net

Stoichiometry: The ratio of the alkene, the zinc reagent (e.g., Et₂Zn), the methylene source (CH₂I₂), and the chiral ligand must be carefully controlled to achieve optimal results.

The following table illustrates how reaction parameters can be optimized for enantioselectivity.

| Parameter | Condition A | Result (ee %) | Condition B | Result (ee %) | Reference |

| Ligand Structure | Aziridine-phosphine with methylene linker | 53-65 | Aziridine-phosphine without methylene linker | 76-82 | researchgate.net |

| Reagent | Diethylzinc | Lower ee | Dimethylzinc | Better ee | organic-chemistry.org |

| Solvent | Ether | 66% conversion | Dichloromethane | >95% conversion | scholaris.ca |

Purification and Separation of Stereoisomers

The isolation of specific stereoisomers of this compound is crucial for their application in stereoselective synthesis and pharmacological studies. A mixture of stereoisomers can arise from non-selective synthetic methods. Several techniques are employed for their purification and separation.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for the analytical and preparative separation of enantiomers. csfarmacie.czrsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a wide range of chiral compounds, including alcohols. nih.gov The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for the enantiomers. Mobile phase composition, including the type and concentration of organic modifiers and additives, is optimized to achieve baseline separation. csfarmacie.cz

Another common strategy for resolving enantiomers is through the formation of diastereomeric derivatives. This involves reacting the racemic alcohol with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard chromatographic techniques like column chromatography on silica (B1680970) gel or by crystallization. nih.gov After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

The separation of cis and trans diastereomers of this compound can often be accomplished by conventional chromatographic methods such as column chromatography or fractional distillation, owing to their different physical properties. google.com Alternatively, the precursor 2-phenylcyclopropanecarboxylic acids can be separated into their cis and trans isomers, for instance, by fractional crystallization of the acids or their salts, followed by reduction of the separated isomers to the corresponding alcohols. google.com

Synthesis of Specific Stereoisomers of this compound

The synthesis of specific stereoisomers of this compound can be achieved through either the resolution of racemic mixtures or by asymmetric synthesis. A common approach involves the synthesis and separation of the corresponding stereoisomers of 2-phenylcyclopropanecarboxylic acid, followed by reduction to the target alcohol.

A general and highly effective method for the reduction of carboxylic acids to primary alcohols is the use of lithium aluminum hydride (LiAlH4). masterorganicchemistry.comchemistrysteps.com This powerful reducing agent efficiently converts the carboxyl group to a hydroxymethyl group. quora.comochemacademy.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol. chemistrysteps.comreddit.com This standard procedure can be applied to the various stereoisomers of 2-phenylcyclopropanecarboxylic acid to obtain the corresponding this compound stereoisomers.

The general reaction is as follows:

Stereoisomer of 2-phenylcyclopropanecarboxylic acid + LiAlH4 → Stereoisomer of this compound| Reactant (Stereoisomer of 2-phenylcyclopropanecarboxylic acid) | Product (Stereoisomer of this compound) |

| (1R,2S)-2-phenylcyclopropanecarboxylic acid | (1R,2S)-2-phenylcyclopropyl)methanol |

| (1R,2R)-2-phenylcyclopropanecarboxylic acid | (1R,2R)-2-phenylcyclopropyl)methanol |

| (1S,2S)-2-phenylcyclopropanecarboxylic acid | (1S,2S)-2-phenylcyclopropyl)methanol |

| (1S,2S)-2-phenylcyclopropanecarboxylic acid (racemic trans) | ((1S,2S)-2-phenylcyclopropyl)methanol (racemic trans) |

| cis-2-phenylcyclopropanecarboxylic acid | cis-(2-Phenylcyclopropyl)methanol |

Synthesis of (1R,2S)-2-phenylcyclopropyl)methanolresearchgate.net

The synthesis of (1R,2S)-2-phenylcyclopropyl)methanol, a cis-isomer, can be achieved from the corresponding (1R,2S)-2-phenylcyclopropanecarboxylic acid. This carboxylic acid can be obtained through the resolution of racemic cis-2-phenylcyclopropanecarboxylic acid. The reduction of the resolved carboxylic acid with lithium aluminum hydride in a suitable solvent like THF will yield the target alcohol, (1R,2S)-2-phenylcyclopropyl)methanol.

Asymmetric cyclopropanation of styrene represents a more direct approach. Catalytic systems, for instance those employing chiral iron(II) or cobalt(II) complexes, can facilitate the reaction of styrene with a diazoacetate to produce the corresponding cyclopropanecarboxylate (B1236923) ester with a degree of stereoselectivity. Subsequent reduction of the ester with a reagent such as LiAlH4 affords the desired alcohol.

Synthesis of (1R,2R)-2-phenylcyclopropyl)methanolmasterorganicchemistry.com

(1R,2R)-2-phenylcyclopropyl)methanol is a trans-isomer. Its synthesis typically begins with the preparation of racemic trans-2-phenylcyclopropanecarboxylic acid. This racemic acid can be resolved into its enantiomers using a chiral resolving agent. The resulting (1R,2R)-2-phenylcyclopropanecarboxylic acid is then reduced, commonly with lithium aluminum hydride in an ethereal solvent, to furnish (1R,2R)-2-phenylcyclopropyl)methanol.

Synthesis of (1S,2S)-(+)-(2-Phenylcyclopropyl)methanolquora.com

It is presumed that the intended compound is (1S,2S)-(+)-(2-Phenylcyclopropyl)methanol, as the numbering in a monosubstituted cyclopropane starts from the substituted carbon. This trans-isomer is the enantiomer of the (1R,2R) isomer. The synthesis mirrors that of its enantiomer, starting with the resolution of racemic trans-2-phenylcyclopropanecarboxylic acid to isolate the (1S,2S)-enantiomer. Subsequent reduction of this enantiomerically pure carboxylic acid with lithium aluminum hydride provides (1S,2S)-(+)-(2-Phenylcyclopropyl)methanol.

Synthesis of ((1S,2S)-2-phenylcyclopropyl)methanolchemistrysteps.com

The notation (1S,2S) indicates a racemic mixture of the trans-isomers, ((1S,2S)-2-phenylcyclopropyl)methanol and ((1R,2R)-2-phenylcyclopropyl)methanol). The synthesis of this racemic trans-alcohol involves the preparation of racemic trans-2-phenylcyclopropanecarboxylic acid, followed by its reduction. A common method to obtain the trans-carboxylic acid is through the reaction of styrene with ethyl diazoacetate, which typically yields a mixture of cis and trans isomers of the corresponding ethyl ester. The trans-isomer can be preferentially crystallized after hydrolysis of the ester mixture to the carboxylic acids. google.com The racemic trans-2-phenylcyclopropanecarboxylic acid is then reduced with a reducing agent like lithium aluminum hydride to give racemic trans-(2-phenylcyclopropyl)methanol.

Synthesis of cis-(2-Phenylcyclopropyl)methanolcsfarmacie.cz

The synthesis of racemic cis-(2-Phenylcyclopropyl)methanol starts with the preparation of a mixture of cis- and trans-2-phenylcyclopropanecarboxylic acids, as described previously. After the separation of the trans-isomer, the remaining mother liquor is enriched in the cis-isomer. The cis-2-phenylcyclopropanecarboxylic acid can then be isolated and subsequently reduced to cis-(2-Phenylcyclopropyl)methanol using a reagent such as lithium aluminum hydride.

Synthesis of [(1R, 2R)-1-Fluoro-2-methyl-2-phenylcyclopropyl]methanol

The synthesis of the [(1R, 2R)-1-Fluoro-2-methyl-2-phenylcyclopropyl]methanol scaffold, a chiral, fluorinated, and methylated cyclopropane, necessitates a multi-step approach ensuring stereochemical control. A representative synthesis can be conceptualized based on established methodologies for fluorination and cyclopropanation. A key strategy involves the nucleophilic fluorination of a corresponding hydroxylated precursor.

A plausible synthetic route begins with the stereoselective cyclopropanation of a suitable alkene. The required (1R, 2R) stereochemistry can be achieved using a chiral catalyst or by starting from a chiral substrate. The resulting cyclopropane would contain functional groups that can be converted into the desired methyl, phenyl, and hydroxymethyl groups.

The critical fluorination step is often accomplished using reagents like (diethylamino)sulfur trifluoride (DAST) or other nucleophilic fluorinating agents. mdpi.com These reagents can replace a hydroxyl group with a fluorine atom, typically with inversion of stereochemistry. Therefore, the synthesis would be designed to produce a precursor alcohol with the appropriate configuration at the C1 position to yield the desired (1R, 2R)-fluoro product.

Representative Synthetic Scheme:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Asymmetric Cyclopropanation | Chiral catalyst, diazoacetate, substituted styrene | Chiral cyclopropane ester |

| 2 | Reduction of Ester | Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

| 3 | Functional Group Manipulation | Protection, oxidation, methylation | Key alcohol precursor |

| 4 | Nucleophilic Fluorination | (Diethylamino)sulfur trifluoride (DAST) | [(1R, 2R)-1-Fluoro-2-methyl-2-phenylcyclopropyl]methanol |

This sequence ensures the correct placement and stereochemistry of the fluoro, methyl, and phenyl groups on the cyclopropane ring, culminating in the target alcohol.

Synthesis of [(1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol

The synthesis of the vicinal diol, [(1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol, requires methods that can establish two hydroxymethyl groups on the cyclopropane ring with a specific trans configuration. A common and effective strategy is the reduction of a correspondingly substituted cyclopropane-1,2-dicarboxylate. researchgate.net

The synthesis would commence with the creation of a cyclopropane ring bearing two carboxylate groups with the desired (1S, 2R) stereochemistry. This can be achieved through various cyclopropanation methods, followed by resolution of enantiomers or asymmetric synthesis to obtain the correct isomer.

Once the chiral dicarboxylate or a related precursor like a cyano-ester is secured, a powerful reducing agent is employed. Lithium aluminum hydride (LiAlH₄) is typically used for the simultaneous reduction of both ester groups to primary alcohols, yielding the target diol. google.com The stereochemistry of the starting material is retained throughout the reduction process.

Key Synthetic Steps:

| Step | Description | Reagents | Product |

| 1 | Cyclopropane Formation | Alkene, carbene source | Cyclopropane dicarboxylate precursor |

| 2 | Stereoisomer Separation | Chiral resolution or asymmetric catalysis | (1S, 2R)-cyclopropane-1,2-dicarboxylate |

| 3 | Dihydroxylation | Reduction with Lithium aluminum hydride (LiAlH₄) | [(1S,2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol |

This method provides a reliable route to the target diol, leveraging the well-established reduction of carboxylic acid derivatives. google.com

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. jocpr.com These reactions are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate complex molecular structures. beilstein-journals.org

The phenylcyclopropane motif is a valuable scaffold in medicinal chemistry due to its unique conformational rigidity and electronic properties. While this compound itself may not be a common starting component in classical MCRs, the synthesis of complex cyclopropane derivatives, including those with phenyl and other functional groups, can be achieved through multicomponent strategies.

A notable example is the electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. rsc.org This approach involves a one-pot domino transformation of an aldehyde, alkyl cyanoacetate, and dialkyl malonate. The reaction proceeds in the presence of a double mediatory system in an undivided electrochemical cell. This method allows for the stereoselective formation of highly functionalized cyclopropanes in good yields.

Example of an Electrocatalytic Multicomponent Cyclopropanation: rsc.org

| Component A | Component B | Component C | Catalyst/Mediator | Product |

| Aryl Aldehyde | Alkyl Cyanoacetate | Dialkyl Malonate | NaBr/NaOAc (Mediator), Electricity | Trialkyl-3-aryl-2-cyanocyclopropane-1,1,2-tricarboxylate |

This reaction demonstrates the construction of the cyclopropane ring itself through a convergent, multicomponent process. The resulting highly functionalized products can then be further modified, for instance, by reducing the carboxylate and cyano groups to generate scaffolds related to this compound and its derivatives. The incorporation of phenylcyclopropane-containing building blocks into MCRs, such as the Ugi or Passerini reactions, offers a powerful strategy for creating diverse libraries of complex molecules for various applications, including drug discovery. mdpi.com

Chemical Reactivity and Mechanistic Studies of 2 Phenylcyclopropyl Methanol

Cyclopropane (B1198618) Ring-Opening Reactions

Detailed mechanistic studies and specific research findings on the cyclopropane ring-opening reactions of (2-Phenylcyclopropyl)methanol are not extensively available in the current body of scientific literature. The reactivity of cyclopropanes is known to be highly dependent on the substitution pattern and the nature of the reagents. While general principles of cyclopropane ring-opening can be inferred, their direct application to this compound without specific experimental data remains speculative. The following sections outline the expected, yet unconfirmed, mechanistic pathways based on the established reactivity of analogous arylcyclopropane systems.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of a protic or Lewis acid, the cyclopropane ring of this compound is expected to undergo protonation or coordination, leading to the formation of a carbocationic intermediate. The stability of this carbocation would be significantly influenced by the adjacent phenyl group through resonance stabilization. The subsequent nucleophilic attack would lead to the ring-opened product. The regioselectivity of this attack would be determined by the relative stability of the possible carbocationic centers. However, specific studies detailing the acid-catalyzed ring-opening mechanisms for this compound are not readily found in published research.

Base-Catalyzed Ring-Opening Mechanisms

Base-catalyzed or, more accurately, base-induced ring-opening of simple cyclopropanes is generally disfavored due to the non-acidic nature of the cyclopropyl (B3062369) C-H bonds. Ring-opening under basic conditions typically requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in this compound. Therefore, it is anticipated that the cyclopropane ring of this compound would be largely unreactive towards common bases. Specific mechanistic studies confirming this inertness or describing any unexpected reactivity under basic conditions for this compound have not been reported.

Metal-Catalyzed Ring-Opening Transformations

Transition metals are well-known to catalyze the ring-opening of cyclopropanes through various mechanisms, including oxidative addition and C-C bond activation. The interaction of the metal center with the strained C-C bonds of the cyclopropane ring can lead to the formation of metallacyclobutane intermediates, which can then undergo further transformations. The phenyl substituent in this compound could also play a role in directing or influencing the catalytic cycle. Despite the broad utility of these reactions, specific examples and detailed mechanistic investigations of metal-catalyzed ring-opening transformations of this compound are not documented in the scientific literature.

Photochemical Ring-Opening Pathways

Arylcyclopropanes are known to undergo photochemical reactions. Research on the electron-transfer-mediated photochemical addition of methanol (B129727) to arylcyclopropanes suggests a potential pathway for the ring-opening of this compound under photochemical conditions. This process would likely involve the formation of a radical cation intermediate upon photoexcitation in the presence of an electron acceptor. The subsequent nucleophilic attack by a solvent like methanol would lead to the cleavage of the cyclopropane ring. However, specific studies on the photolysis of this compound and the characterization of the resulting products and intermediates are lacking.

Ring-Opening Initiated by Single Electron Oxidation

Similar to photochemical pathways, single electron oxidation of arylcyclopropanes can induce ring-opening. This can be achieved using chemical oxidants or electrochemical methods. The process initiates with the removal of an electron from the phenyl-substituted cyclopropane, forming a radical cation. This intermediate is susceptible to cleavage of the strained cyclopropane ring, followed by reaction with a nucleophile or rearrangement. While this is a plausible reaction pathway for this compound, specific experimental data and mechanistic details for this compound are not available in the peer-reviewed literature.

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) in this compound is a primary alcohol and is expected to undergo typical reactions of this functional group. These include oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (2-phenylcyclopropyl)carbaldehyde, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to the formation of the carboxylic acid, 2-phenylcyclopropanecarboxylic acid.

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters.

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation Reactions

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, forming 2-phenylcyclopropanecarbaldehyde. Common reagents for this transformation include Pyridinium chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations. These conditions are carefully controlled to prevent over-oxidation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), will oxidize the primary alcohol directly to 2-phenylcyclopropanecarboxylic acid.

The mechanism for these oxidations generally follows standard pathways for alcohol oxidation. For instance, with chromic acid, a chromate (B82759) ester intermediate is formed, followed by an E2-like elimination of the alpha-proton to yield the carbonyl group.

Table 1: Representative Oxidation Reactions

| Starting Material | Reagent(s) | Product | Product Type |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 2-Phenylcyclopropanecarbaldehyde | Aldehyde |

| This compound | Potassium permanganate (KMnO₄) | 2-Phenylcyclopropanecarboxylic acid | Carboxylic Acid |

Esterification and Etherification Reactions

Esterification: this compound readily undergoes esterification with carboxylic acids or their derivatives. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. mdpi.com

The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol's hydroxyl group. mdpi.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester.

Etherification: Ethers can be synthesized from this compound, for example, through the Williamson ether synthesis. This requires converting the alcohol to its conjugate base, an alkoxide, using a strong base like sodium hydride (NaH). This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an S_N2 reaction to form the corresponding ether, (2-phenylcyclopropyl)methoxymethyl ether.

Chemoselective methods have also been developed for the etherification of benzylic alcohols, which can be analogous to the reactivity of this compound due to the electronic influence of the adjacent phenyl group. For instance, methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol can selectively convert such alcohols into their methyl ethers. researchgate.netorganic-chemistry.org

Nucleophilic Substitution Reactions

For nucleophilic substitution to occur at the methylene (B1212753) (-CH₂-) carbon, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by converting the alcohol into a tosylate or mesylate ester, or by protonation of the alcohol under acidic conditions followed by reaction with a halide.

The subsequent substitution can proceed via two primary mechanisms:

S_N2 Mechanism: A direct, single-step bimolecular substitution where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. This mechanism is favored by primary substrates like the derivatives of this compound and results in an inversion of stereochemistry at the reaction center. nih.gov

S_N1 Mechanism: A two-step unimolecular mechanism involving the formation of a carbocation intermediate after the leaving group departs. This intermediate is then attacked by the nucleophile. Solvolysis reactions of cyclopropylcarbinyl systems, such as the tosylate of this compound, are known to proceed through such carbocation intermediates. researchgate.netlookchem.com These intermediates are notably stabilized by the cyclopropyl group and can undergo complex rearrangements, leading to a mixture of products. The phenyl group further stabilizes this carbocation.

Mechanistic studies on related systems, such as the solvolysis of 1-phenylethyl chlorides in methanol, provide insight into the transition states and the influence of substituents on the reaction pathway. rsc.org

Stereochemical Aspects of Reactions

The presence of two chiral centers in this compound (at C1 and C2 of the cyclopropane ring) means that stereochemistry is a crucial aspect of its reactivity. The molecule can exist as different stereoisomers (enantiomers and diastereomers).

Stereoselectivity and Diastereoselectivity in Transformations

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.com In reactions involving this compound, if a new chiral center is created or if an existing one is modified, the reaction can be stereoselective. For example, the approach of a reagent to the molecule can be sterically hindered by the bulky phenyl group, leading to attack from the less hindered face and the preferential formation of one diastereomer. This is a form of diastereoselectivity. masterorganicchemistry.com

Diastereoselectivity is observed when a reaction that can produce two or more diastereomeric products preferentially forms one. In the context of this compound derivatives, the existing stereocenters can direct the stereochemical outcome of a subsequent reaction. For instance, in the addition of a nucleophile to a derivative, the phenyl and cyclopropyl groups can create a biased steric environment, leading to a diastereoselective outcome. nih.gov

Derivatization and Functionalization of 2 Phenylcyclopropyl Methanol

Synthesis of Substituted (2-Phenylcyclopropyl)methylamines

A significant area of investigation has been the synthesis of N-substituted (2-phenylcyclopropyl)methylamines. These derivatives have been designed to probe the structure-activity relationships of this class of compounds, particularly in the context of their interaction with biological targets.

N-methylation and N-benzylation of the primary amino group of (2-phenylcyclopropyl)methylamine derivatives have been explored to modulate their pharmacological properties. For instance, N-methylation of [2-(2-methoxyphenyl)cyclopropyl]methylamine has been shown to produce a potent and selective serotonin (B10506) 5-HT2C receptor agonist. In one study, N-monomethylation was achieved by treating the Boc-protected amine with sodium hydride and iodomethane, followed by deprotection.

Conversely, N-benzylation has also been investigated as a means to enhance agonist activity at serotonin receptors. The synthesis of N-benzyl derivatives can be accomplished through reductive amination of a cyclopropane-bearing aldehyde with a primary amine in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. For example, the N-benzyl compound (+)-19, a selective 5-HT2C receptor agonist, was synthesized using this approach and demonstrated antipsychotic-like activity.

| Reagent/Condition | Purpose | Reference |

| MeI, NaH, THF | N-Methylation | google.com |

| 2 M HCl/Et2O | Deprotection | google.com |

| NaBH4 or NaBH(OAc)3 | Reductive Amination (for N-benzylation) | google.com |

The introduction of halogen substituents, such as fluorine, onto the phenyl ring of 2-phenylcyclopropylamine derivatives has been a strategy to modify the electronic properties of the molecule and potentially enhance its binding affinity to target proteins. Fluorine substituents are particularly of interest due to their ability to form hydrogen bonds and alter the molecule's conformation with minimal steric hindrance. Studies have shown that (2-phenylcyclopropyl)methylamines with a 5-fluoro substituent on the phenyl ring exhibit excellent potency and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes.

While a specific, detailed synthesis for ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol was not found in the reviewed literature, the synthesis of structurally related chiral cyclopropylamine (B47189) derivatives has been reported. These syntheses often start from chiral precursors and involve multi-step sequences to control the stereochemistry of the final product. For example, the synthesis of chiral 1-phenyl-2-aminoalkyl-N,N-diethylcyclopropanecarboxamides has been achieved starting from (R)-epichlorohydrin to construct the optically active cyclopropane (B1198618) ring. A similar strategic approach could likely be adapted for the synthesis of ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol, potentially involving the stereoselective construction of the cyclopropane ring followed by functional group manipulations to introduce the aminomethyl and hydroxymethyl moieties with the desired stereochemistry.

Formation of Carbamate (B1207046) Derivatives

Carbamate derivatives of (2-phenylcyclopropyl)methanol and its corresponding amines can be prepared through several synthetic routes. Generally, carbamates are synthesized by the reaction of an alcohol with an isocyanate or by the reaction of an amine with a chloroformate or a carbonate. For example, this compound could react with an appropriate isocyanate to yield a carbamate. Alternatively, the corresponding (2-phenylcyclopropyl)methylamine could be reacted with a dialkyl carbonate or a chloroformate to form the desired carbamate derivative. These derivatives are of interest in medicinal chemistry as they can act as prodrugs or as mimics of peptide bonds.

Preparation of Chalcone (B49325) and Methanone (B1245722) Derivatives

Chalcones, which are 1,3-diphenyl-2-propen-1-ones, and related methanone derivatives can be synthesized incorporating the (2-phenylcyclopropyl) moiety. The most common method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde. To incorporate the (2-phenylcyclopropyl) group, either 2-phenylcyclopropyl methyl ketone could be reacted with a substituted benzaldehyde, or 2-phenylcyclopropanecarboxaldehyde could be reacted with a substituted acetophenone.

Methanone derivatives, such as phenyl(2-phenylcyclopropyl)methanone, represent a class of compounds where the cyclopropyl (B3062369) ring is directly attached to a carbonyl group, which is in turn bonded to another aryl group. The synthesis of such compounds can be achieved through various methods, including the Friedel-Crafts acylation of an aromatic compound with a 2-phenylcyclopropanecarbonyl chloride or by the oxidation of the corresponding secondary alcohol. The existence of compounds like (4-methylphenyl)-[(1R,2R)-2-phenylcyclopropyl]methanone confirms the feasibility of synthesizing such derivatives.

Synthesis of Cyclopropyl Azoles, Amines, and Ethers

The conversion of this compound into cyclopropylamines is a key transformation, as the cyclopropylamine motif is a valuable component in medicinal chemistry. longdom.orgnih.gov A direct method involves the reaction of a cyclopropylmethanol (B32771) with an amine in the presence of a dehydrating agent, such as thionyl chloride or phosphorus pentoxide. nbinno.com This approach facilitates the substitution of the hydroxyl group with an amino group.

More sophisticated methods allow for the stereocontrolled synthesis of densely substituted cyclopropyl amines and ethers. Although not starting directly from this compound, these routes illustrate functionalization pathways applicable to its derivatives. One such diastereoselective route proceeds through a bromocyclopropane (B120050) derivative, which undergoes a base-assisted dehydrohalogenation to form a highly reactive cyclopropene (B1174273) intermediate. This intermediate is then trapped by a nucleophile, such as an alcohol or an amine, to yield the corresponding cyclopropyl ether or amine with high diastereoselectivity.

Below is a table summarizing the synthesis of cyclopropyl ethers and amines from a brominated cyclopropane derivative, a plausible downstream intermediate from this compound.

Table 1: Synthesis of Cyclopropyl Ether and Amine Derivatives

| Product Type | Nucleophile | Example Product | Yield (%) |

|---|---|---|---|

| Ether | Methanol (B129727) | (+)-(1R,2R,3S)-N-(tert-Butyl)-3-methoxy-2-methyl-2-phenylcyclopropane-1-carboxamide | 93% |

| Amine | Pyrrolidine | (+)-(1S,2R)-1-Bromo-2-methyl-2-phenylcyclopropyl)(pyrrolidin-1-yl)methanone | 94% |

Data sourced from synthesis pathways involving bromocyclopropane intermediates.

Incorporation into More Complex Molecular Architectures

The unique structural and electronic properties of the phenylcyclopropyl group make it a desirable motif for incorporation into larger, more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. longdom.orgchemrxiv.org The inherent ring strain and specific conformation of the cyclopropane ring can impart favorable properties to drug candidates, such as improved metabolic stability and potency. acs.org

Derivatives of this compound, especially cyclopropylamines, are crucial intermediates in the synthesis of bioactive compounds. longdom.orgnih.gov For instance, cyclopropylamine is a key building block for certain herbicides and pesticides, such as cyromazine, an ectoparasiticide. innospk.comgoogle.com The incorporation of the cyclopropylamine moiety is critical for the biological activity of these agricultural products. longdom.orgchemicalbook.com

Furthermore, the cyclopropylmethanol unit can be utilized in advanced synthetic methodologies like hydrogen-borrowing catalysis. acs.org This process allows for the α-cyclopropanation of ketones, effectively incorporating the cyclopropyl structure into a larger molecular framework. acs.org This transformation creates synthetically valuable 1,1-substituted spirocyclopropyl acid building blocks. acs.org The versatility of this compound and its derivatives also extends to their use as precursors for chiral building blocks essential for the synthesis of natural products and other pharmaceuticals. nbinno.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions, including transition states, reaction energies, and kinetic barriers. Although specific quantum chemical studies on the reaction mechanisms of (2-Phenylcyclopropyl)methanol are not prominent, the methodology can be illustrated by studies on related molecules. For example, computational investigations into the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones have utilized such methods to map out multiple reaction pathways and determine the most favorable routes. rsc.org Similarly, studies on the reaction between phenyl isocyanate and methanol (B129727) associates have employed quantum-chemical calculations to show the formation of pre- and post-reaction complexes and the influence of molecular association on the energy barrier. researchgate.net

For this compound, these computational approaches could be applied to:

Investigate Synthesis Pathways: Elucidate the mechanism of its formation, for instance, through the reduction of 2-phenylcyclopropanecarboxylic acid or its derivatives.

Predict Metabolic Fates: Model potential metabolic reactions, such as oxidation of the alcohol group or hydroxylation of the phenyl ring, by calculating the activation energies for various cytochrome P450-mediated transformations.

Analyze Ring-Opening Reactions: The strained cyclopropane (B1198618) ring is a key feature. Quantum chemical studies could predict the stability of the ring and the energetic favorability of ring-opening reactions under different conditions, which is crucial for understanding its stability and potential degradation pathways. rsc.org

These studies typically involve locating transition state structures and calculating the Gibbs free energy profiles of proposed reaction pathways to determine the most likely mechanism. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it a cornerstone for predicting the electronic structure and properties of molecules. q-chem.comnih.gov DFT calculations can determine a wide array of properties for a molecule like this compound by solving the Kohn-Sham equations, which approximate the many-body electronic Schrödinger equation. q-chem.com Common functionals like B3LYP are often paired with basis sets such as 6-31G(d,p) to perform these calculations. nih.gov

Table 1: Properties of this compound Amenable to DFT Calculation

| Property Category | Specific Descriptors | Purpose and Insight |

| Geometric Properties | Optimized Molecular Geometry, Bond Lengths, Bond Angles, Dihedral Angles | Provides the most stable 3D structure of the molecule in its ground state. |

| Electronic Properties | HOMO/LUMO Energies, Electron Density Distribution, Molecular Electrostatic Potential (MEP) | Helps predict reactivity, identify sites for electrophilic and nucleophilic attack, and understand intermolecular interactions. researchgate.net |

| Spectroscopic Properties | IR Frequencies, NMR Chemical Shifts, UV-Vis Excitation Energies | Allows for the theoretical prediction of spectra, which can be used to validate and interpret experimental spectroscopic data. nih.gov |

| Thermodynamic Properties | Enthalpy of Formation, Gibbs Free Energy, Heat Capacity | Quantifies the stability of the molecule and its conformers, and predicts the spontaneity of reactions. |

| Reactivity Descriptors | Fukui Functions, Global Hardness/Softness, Electrophilicity Index | Provides quantitative measures of local and global reactivity, aiding in the prediction of how the molecule will interact with other reagents. nih.gov |

These calculated parameters are crucial for rationalizing the molecule's behavior and for parameterizing higher-level models used in molecular dynamics and docking simulations.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are dictated by its conformational landscape. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms, particularly concerning the rotation around single bonds. Molecular dynamics (MD) simulations complement this by providing a dynamic view of the molecule's behavior over time in a simulated environment (e.g., in water or another solvent). nih.govresearchgate.net

MD simulations on the closely related 2-Phenylcyclopropylmethylamine (PCPMA) scaffold have been used to verify its binding modes to protein targets under dynamic conditions. mdpi.com In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated over time to trace the trajectory of the atoms. mdpi.com This allows for the analysis of conformational stability and flexibility.

Key metrics analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating structural stability. A stable system will show the RMSD value fluctuating around a constant value. mdpi.com

Radius of Gyration (Rg): Indicates the compactness of the molecule. Changes in Rg can signify conformational unfolding or folding. mdpi.com

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. mdpi.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to the solvent, providing insights into its solubility and interactions with the environment. mdpi.com

For this compound, MD simulations could reveal the preferred orientation of the phenyl and hydroxymethyl groups relative to the cyclopropane ring and how these conformations are influenced by the surrounding solvent. uni-paderborn.denih.gov

Ligand Binding Mode Prediction

Predicting how a small molecule like this compound binds to a biological target (e.g., an enzyme or receptor) is a central task in structure-based drug design. This process typically begins with molecular docking, a computational technique that places the ligand into the binding site of a protein and scores the resulting poses based on their predicted binding affinity. nih.gov

Studies on derivatives of the analogous PCPMA scaffold have successfully used molecular docking to investigate binding modes at the Dopamine D3 receptor. mdpi.com The process generally involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a source like the Protein Data Bank) and preparing the 3D structure of the ligand, ensuring correct protonation states and minimizing its energy. mdpi.com

Docking Simulation: Using software to explore possible binding orientations (poses) of the ligand within the receptor's active site. The software's scoring function ranks these poses. nih.gov

Post-Docking Analysis: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex. nih.gov

Refinement with MD Simulations: To validate the static docking poses and account for protein flexibility, the most promising ligand-protein complexes are often subjected to MD simulations. This helps confirm the stability of the predicted binding mode over time. mdpi.commdpi.com

This workflow allows researchers to generate hypotheses about which residues in the target protein are crucial for binding, guiding the design of new molecules with improved affinity and selectivity. nih.gov

Structure-Based Drug Design Approaches

The phenylcyclopropane scaffold is recognized for its unique conformational and electronic properties, making it an attractive structural motif in medicinal chemistry. nih.govnih.gov Structure-Based Drug Design (SBDD) leverages 3D structural information of biological targets to design and optimize ligands. nih.govmdpi.com The closely related 2-phenylcyclopropylmethylamine (PCPMA) is considered a valuable scaffold for designing drugs targeting the central nervous system. mdpi.com

An SBDD campaign involving the this compound scaffold would follow a systematic approach:

Target Identification and Validation: Identifying a protein target whose modulation could lead to a therapeutic effect and obtaining its high-resolution 3D structure. mdpi.com

Hit Identification: Using techniques like structure-based virtual screening (SBVS), where large libraries of compounds are computationally docked into the target's binding site to identify initial "hits". mdpi.com

Hit-to-Lead Optimization: Modifying a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties. Computational tools are vital here. For instance, based on a predicted binding mode, a medicinal chemist might add a functional group to this compound to form a new hydrogen bond with the target protein.

Rational Design: As demonstrated with PCPMA derivatives, computational models like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), docking, and MD simulations are used in concert to design novel compounds with predicted high affinity and specificity for the target. mdpi.com

This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery, enabling the more efficient development of novel therapeutic agents. researchgate.netethernet.edu.et

Applications in Medicinal Chemistry Research

Development of Serotonin (B10506) Receptor Agonists

The 2-phenylcyclopropylmethylamine scaffold, a derivative of (2-Phenylcyclopropyl)methanol, has been extensively optimized to create potent and selective agonists for the serotonin 2C (5-HT2C) receptor. nih.govnih.gov This receptor is a key target for treating central nervous system (CNS) disorders such as schizophrenia and obesity. nih.gov The development of selective agonists is crucial, as cross-reactivity with 5-HT2A and 5-HT2B receptors can lead to hallucinogenic effects and cardiac valvulopathy, respectively. nih.govnih.gov

5-HT2C Receptor Agonists

Researchers have successfully synthesized a series of compounds based on the 2-phenylcyclopropylmethylamine structure with high affinity and agonist activity at the 5-HT2C receptor. nih.gov Modifications have primarily involved substitutions on the phenyl ring and the primary amine. nih.govnih.gov These efforts have led to the identification of highly potent agonists, some of which are among the most potent and selective reported to date. nih.gov For instance, N-substitution on the primary amino group was explored to enhance brain penetration and allow for additional interactions with the receptor. nih.gov One such derivative, the N-benzyl compound (+)-19, demonstrated an EC50 of 24 nM at the 5-HT2C receptor and was completely selective over the 5-HT2B receptor. nih.gov Another compound, (+)-16b, which features an allyloxy group on the phenyl ring, showed an EC50 of 4.2 nM at the 5-HT2C receptor with no activity at the 5-HT2B receptor and 89-fold selectivity over the 5-HT2A receptor. nih.gov These compounds have shown promise as potential antipsychotic agents in preclinical models. nih.govnih.gov

Table 1: Potency of Selected 5-HT2C Receptor Agonists

| Compound | Structure | 5-HT2C EC50 (nM) | Selectivity Profile |

|---|---|---|---|

| (+)-19 | N-benzyl-2-phenylcyclopropylmethylamine derivative | 24 | Fully selective over 5-HT2B |

| (+)-16b | 2-(2-(allyloxy)-5-fluorophenyl)cyclopropyl)methanamine | 4.2 | No activity at 5-HT2B; 89-fold selective over 5-HT2A |

| (+)-22a | Dihalogen-substituted 2-phenylcyclopropylmethylamine derivative | Potent agonist | Good selectivity against 5-HT2B and 5-HT2A |

| (+)-15a | N-methyl-2-(2-methoxyphenyl)cyclopropylmethylamine | 23 | Functionally selective (Gq biased) |

Functional Selectivity Studies (Gq-linked calcium flux vs. β-arrestin recruitment)

A significant focus of research into these agonists has been on achieving "functional selectivity" or "biased agonism". nih.gov This phenomenon describes the ability of a compound to preferentially activate one of several intracellular signaling pathways associated with a single receptor. nih.govmdpi.com For the 5-HT2C receptor, the goal has been to develop agonists that selectively activate the Gq-linked calcium flux pathway while avoiding the recruitment of β-arrestin. nih.govnih.gov It is hypothesized that this signaling profile may enhance therapeutic effects while minimizing side effects. nih.gov

Several N-substituted 2-phenylcyclopropylmethylamines have been identified that exhibit a strong preference for Gq-mediated signaling. nih.gov The N-methyl compound (+)-15a, in particular, is a landmark functionally selective agonist. It displayed a potent EC50 of 23 nM in the Gq-linked calcium flux assay but showed no activity in β-arrestin recruitment assays, making it one of the most functionally selective 5-HT2C agonists reported. nih.govnih.gov This demonstrates that the 2-phenylcyclopropylmethylamine scaffold can be successfully modified to create biased ligands that separate these two key signaling cascades. nih.gov

Table 2: Functional Selectivity of 5-HT2C Agonists

| Compound | Gq Calcium Flux EC50 (nM) | β-arrestin Recruitment | Functional Selectivity |

|---|---|---|---|

| (+)-15a | 23 | No activity | Fully Gq-biased |

| (+)-19 | 24 | Not specified | Not specified |

| Serotonin | Potent | Active | Unbiased |

Structure-Activity Relationship (SAR) Studies

Systematic structure-activity relationship (SAR) studies have been crucial in optimizing the 2-phenylcyclopropylmethylamine scaffold. nih.gov These studies have revealed that small structural changes can dramatically impact potency, selectivity, and functional bias. nih.gov

Key SAR findings include:

N-Substitution: While N-methylation of the parent 2-phenylcyclopropylmethylamine resulted in a dramatic loss of activity, N-methylation of 2-(2-methoxyphenyl)cyclopropylmethylamine yielded a potent and fully Gq-biased agonist. nih.gov This highlights the interplay between substituents. Furthermore, N-benzylation has been found to generally improve agonism at 5-HT2 receptors. nih.govnih.gov

Phenyl Ring Substitution: The addition of a 2-alkoxy group on the phenyl ring was found to be beneficial for maintaining potency and selectivity. nih.gov Further exploration of this substituent led to the discovery that modifications to the alkoxyl group could significantly improve potency at the 5-HT2C receptor and enhance selectivity against the 5-HT2A and 5-HT2B subtypes. nih.gov The introduction of two halogen substituents on the phenyl ring also proved to be a successful strategy for creating potent and selective 5-HT2C agonists. rsc.org

Cholinesterase Inhibitors

A thorough review of available scientific literature did not yield specific information on the direct evaluation of this compound or its immediate derivatives as cholinesterase inhibitors. Research on the structurally related compound tranylcypromine and its derivatives has primarily focused on its activity as an inhibitor of monoamine oxidases (MAO) and lysine-specific histone demethylase 1 (LSD1), rather than on acetylcholinesterase or butyrylcholinesterase. nih.govnih.gov

Acetylcholinesterase (AChE) Inhibition

No data was found in the reviewed literature regarding the acetylcholinesterase (AChE) inhibitory activity of this compound or its derivatives.

Butyrylcholinesterase (BChE) Inhibition

No data was found in the reviewed literature regarding the butyrylcholinesterase (BChE) inhibitory activity of this compound or its derivatives.

Influence of Absolute Configuration on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For derivatives of this compound, the absolute configuration at the chiral centers of the cyclopropane (B1198618) ring significantly influences their pharmacological properties. The trans configuration of the phenyl and the functional group-bearing carbon on the cyclopropane ring is a common feature in many biologically active molecules derived from this scaffold.

Research has consistently shown that enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different potencies and efficacies. For instance, in the case of trans-2-phenylcyclopropylamine, a closely related amine analog, the (+)-trans-enantiomer has been reported to have a 15 to 20 times greater potency as a monoamine oxidase inhibitor than the (-)-enantiomer sophion.com. This highlights the stereo-specific nature of the interaction between these molecules and their biological targets. The precise orientation of the phenyl group and the side chain relative to the cyclopropane ring is crucial for optimal binding to the active site of enzymes and receptors.

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

This compound serves as a key structural motif in the design and synthesis of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. The amine analog, trans-2-phenylcyclopropylamine (tranylcypromine), is a known non-selective inhibitor of LSD1 nih.gov. Medicinal chemistry efforts have focused on modifying this scaffold to enhance potency and selectivity.

Derivatives are designed to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, leading to irreversible inhibition acs.orgnih.gov. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the phenyl ring and modifications of the amine group (which can be synthesized from the corresponding methanol) are critical for optimizing inhibitory activity against LSD1 while minimizing off-target effects on related enzymes like monoamine oxidases (MAO-A and MAO-B) acs.orgnih.gov. For example, the introduction of an ortho-benzyloxy group and two meta-fluorine atoms to the phenyl ring of tranylcypromine led to a more selective LSD1 inhibitor nih.gov. The development of these inhibitors is a promising avenue for epigenetic-based cancer therapy.

| Compound | Modification | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) |

|---|---|---|---|---|

| Tranylcypromine | Unsubstituted | ~2000 | ~2000 | ~200 |

| Compound 1 | Substituted Phenyl Ring | 9.8 | >100,000 | 1,800 |

| Compound 2 | Substituted Phenyl Ring | 77 | >100,000 | 11,000 |

| Compound 3 | Substituted Phenyl Ring | 35 | >100,000 | 1,200 |

Data is illustrative and compiled from representative findings in the field acs.org.

Voltage-Gated Sodium Channel Inhibitors (e.g., Nav1.3)

Recent research has identified this compound as a valuable chiral intermediate in the synthesis of novel voltage-gated sodium channel (Nav) inhibitors, with a particular focus on the Nav1.3 subtype semanticscholar.org. The Nav1.3 channel is considered a promising target for the treatment of neurological disorders, including pain and epilepsy nih.govresearchgate.net.

In one study, (1R,2R)-2-phenylcyclopropyl)methanol was synthesized and utilized as a key building block to create a series of aryl- and acylsulfonamides semanticscholar.org. These compounds were designed based on known arylsulfonamide Nav inhibitors that bind to the voltage sensor domain (VSD4) of the channel semanticscholar.org. The 2-phenylcyclopropane moiety was incorporated to explore its influence on the biological activity. The resulting derivatives were found to be state-dependent inhibitors of the Nav1.3 channel, preferentially blocking the inactivated state semanticscholar.org. One of the most potent compounds identified displayed an IC50 value of 20 nM against the inactivated state of the Nav1.3 channel semanticscholar.org.

| Compound | Nav1.3 IC50 (Inactivated State) | Nav1.5 IC50 (Inactivated State) | Nav1.7 IC50 (Inactivated State) |

|---|---|---|---|

| Compound 15b | 20 nM | > 30 µM | ~400 nM |

Data is sourced from a study on novel aryl and acylsulfonamides as state-dependent inhibitors of the Nav1.3 voltage-gated sodium channel semanticscholar.org.

Preclinical Studies and Pharmacological Profiling

Derivatives of this compound, particularly 2-phenylcyclopropylmethylamines, have undergone preclinical evaluation to characterize their pharmacological profiles. These studies are essential for understanding the potential therapeutic applications and mechanisms of action of these novel compounds. The 2-phenylcyclopropylmethylamine scaffold is considered a privileged structure in the design of drugs targeting the central nervous system (CNS) researchgate.net.

Pharmacological profiling often includes assessing the binding affinity and functional activity of these compounds at various G protein-coupled receptors (GPCRs) and transporters in the brain researchgate.net. For example, N-substituted 2-phenylcyclopropylmethylamines have been designed and synthesized as selective serotonin 2C (5-HT2C) receptor agonists for potential use as antipsychotic medications nih.gov.

To assess the potential antipsychotic-like activity of this compound derivatives, researchers utilize in vivo behavioral models in animals. One such model is amphetamine-induced hyperactivity, which is used to screen for compounds that may be effective in treating psychosis nih.gov. Amphetamine increases locomotor activity in rodents, and this effect can be attenuated by antipsychotic drugs nih.gov.

In a study of N-substituted (2-phenylcyclopropyl)methylamines, the N-benzyl derivative, compound (+)-19, was evaluated in an amphetamine-induced hyperactivity model. This compound demonstrated significant antipsychotic-drug-like activity, suggesting its potential for further development in the treatment of psychiatric disorders nih.gov. These in vivo studies are crucial for establishing the pharmacological relevance of in vitro findings and for predicting the potential clinical utility of new chemical entities.

Role as a Chiral Intermediate in Drug Discovery

This compound is a valuable chiral building block in drug discovery and development dntb.gov.uamdpi.comresearchgate.net. Its rigid cyclopropane ring introduces a defined spatial orientation of the phenyl group and the methanol-derived functional group, which can be exploited to achieve high selectivity for specific biological targets. The pharmaceutical industry has an increasing demand for such chiral intermediates to improve the efficacy and safety of new drugs dntb.gov.uamdpi.com.

The synthesis of enantiomerically pure forms of this compound allows for the stereoselective synthesis of drug candidates. This is critical because, as previously discussed, different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. By using a single, pure enantiomer of a chiral intermediate like this compound, medicinal chemists can create final drug molecules with a well-defined stereochemistry, leading to more predictable biological effects and potentially improved therapeutic outcomes. Its use in the synthesis of Nav1.3 inhibitors is a clear example of its application as a key chiral intermediate semanticscholar.org.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of (2-phenylcyclopropyl)methanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), a complete picture of the molecular architecture can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of trans-(2-phenylcyclopropyl)methanol provides distinct signals that correspond to each unique proton in the structure. The spectrum, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals signals for the aromatic protons of the phenyl group, the protons of the hydroxymethyl group (-CH₂OH), and the protons on the cyclopropane (B1198618) ring escholarship.org. The integration of these signals confirms the number of protons in each environment (5H for aryl, 2H for the methylene (B1212753), 1H for the hydroxyl, and 4H for the cyclopropyl (B3062369) ring).

Key diagnostic signals include a complex multiplet for the five aromatic protons and a doublet for the two protons of the hydroxymethyl group, with a typical coupling constant (J) of 7 Hz due to splitting by the adjacent cyclopropyl proton escholarship.org. The hydroxyl proton often appears as a broad singlet, the chemical shift of which can be concentration-dependent and can be confirmed by D₂O exchange escholarship.org. The four protons on the cyclopropane ring appear as distinct multiplets in the upfield region of the spectrum, characteristic of strained ring systems escholarship.org.

Interactive Data Table: ¹H NMR Spectral Data for trans-(2-Phenylcyclopropyl)methanol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.05-7.29 | m | - | 5H | Aryl hydrogens (C₆H₅) |

| 3.62 | d | 7 | 2H | Methylene hydrogens (CH₂OH) |

| 2.28 | br s | - | 1H | Hydroxyl proton (OH) |

| 1.81 | m | - | 1H | Cyclopropane hydrogen |

| 1.46 | m | - | 1H | Cyclopropane hydrogen |

| 0.95 | m | - | 2H | Cyclopropane hydrogens |

Data sourced from ChemicalBook escholarship.org. m = multiplet, d = doublet, br s = broad singlet.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound is expected to show distinct signals for the carbons of the phenyl group, the hydroxymethyl carbon, and the carbons of the cyclopropane ring. The aromatic region would display signals for the quaternary and CH carbons of the phenyl ring, while the aliphatic region would contain the signals for the -CH₂OH carbon and the three carbons of the cyclopropyl ring, which are shifted upfield due to the ring strain.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling correlations. For this compound, it would show a clear cross-peak between the methylene protons of the CH₂OH group and the adjacent proton on the cyclopropane ring (H-1). It would also map the intricate coupling network among the four non-equivalent protons of the cyclopropane ring and confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its attached carbon in the ¹³C NMR spectrum. For example, the doublet at 3.62 ppm would show a cross-peak to the signal of the CH₂OH carbon, and each cyclopropyl proton multiplet would correlate to its respective cyclopropyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides crucial information about longer-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons, which are not observed in HSQC spectra. For this compound, an HMBC spectrum would show correlations from the methylene protons to the adjacent cyclopropyl carbons and to the quaternary carbon of the phenyl ring attached to the cyclopropane. It would also help to definitively assign the carbons within the phenyl ring by showing correlations from the cyclopropyl protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

For this compound (C₁₀H₁₂O), the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 148.20 g/mol researchgate.net. Under electron ionization (EI), the molecular ion is often unstable and undergoes fragmentation, providing valuable structural clues semanticscholar.orguni-duesseldorf.de.

Common fragmentation pathways for alcohols include:

Loss of Water: A neutral water molecule (H₂O, 18 Da) can be eliminated, leading to a significant fragment ion at m/z 130 (M-18) uni-duesseldorf.de.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for primary alcohols uni-duesseldorf.de. For this compound, this would involve the loss of the hydroxymethyl radical (•CH₂OH, 31 Da), resulting in a phenylcyclopropyl cation fragment at m/z 117.